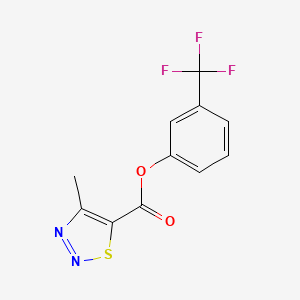

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are heterocyclic compounds that have been widely used in the synthesis of various bioactive compounds . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” can be determined using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. These reactions can lead to the formation of a wide range of bioactive compounds .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Applications

The compound 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a versatile chemical with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Organic Synthesis: This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its trifluoromethyl group can act as a lipophilic bioisostere, enhancing the metabolic stability of pharmaceuticals .

Medicinal Chemistry: In medicinal chemistry, it is used to design and synthesize novel drug candidates. The presence of the thiadiazole ring is known to confer antimicrobial, anti-inflammatory, and anticancer properties .

Agricultural Chemistry: As a potential agrochemical, this compound could be utilized in the development of new pesticides or herbicides. Its structural motifs are common in compounds that exhibit insecticidal and fungicidal activities .

Material Science: In material science, derivatives of this compound may be used to create novel polymers or coatings with specific properties such as increased resistance to degradation or improved thermal stability .

Catalysis: The compound’s structural framework is useful in catalysis, where it can be part of catalysts used in various organic reactions, potentially improving reaction efficiency and selectivity .

Biological Research: This compound can be used as a precursor for synthesizing biologically active molecules, which can be used in biological studies to explore cellular processes or as probes in bioimaging .

Analytical Chemistry: In analytical chemistry, it can be employed as a standard or reagent in the quantification and detection of various substances due to its unique chemical properties .

Environmental Science: Lastly, in environmental science, it could be used to study degradation processes or as a model compound in the assessment of environmental pollutants .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets, leading to various biological effects .

Biochemical Pathways

Similar compounds have been found to inhibit the nf-κb pathway , which plays a crucial role in immune and inflammatory responses, among other functions.

Pharmacokinetics

The presence of a trifluoromethyl group on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .

Result of Action

Similar compounds have shown inhibitory activity against influenza a and have been found to have antiproliferative action against human colon cancer cell lines .

Direcciones Futuras

Thiadiazole derivatives, including “3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate”, have shown significant therapeutic potential. Future research could focus on exploring their potential applications in the treatment of various diseases, as well as optimizing their synthesis and improving their safety profile .

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl] 4-methylthiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S/c1-6-9(19-16-15-6)10(17)18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBKPRWJUDTFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2999544.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2999545.png)

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2999546.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2999550.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)

![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)